The Therapeutic Potential of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline in SARMs Research
The Therapeutic Potential of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline in SARMs Research
An In-depth Technical Guide:
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens with significantly reduced androgenic side effects. This technical guide provides a comprehensive overview of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline, a novel investigational SARM. We will delve into its chemical properties, mechanism of action, preclinical evaluation, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of androgen receptor modulation.
Introduction to Selective Androgen Receptor Modulators (SARMs)
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues, muscle mass, bone density, and secondary sexual characteristics. Traditional androgen therapies, while effective, are often associated with a range of undesirable side effects due to the systemic activation of the AR.
The clinical utility of testosterone and its synthetic derivatives is hampered by their lack of tissue selectivity. This can lead to adverse effects such as benign prostatic hyperplasia, prostate cancer, erythrocytosis, and potential cardiovascular risks. These limitations have driven the search for novel therapeutic agents that can selectively target the AR in a tissue-specific manner.
SARMs are a class of non-steroidal compounds that bind to the AR and exhibit tissue-selective activation. The ideal SARM would promote the anabolic effects of androgens in muscle and bone while sparing androgenic tissues like the prostate and seminal vesicles. This tissue selectivity is achieved through a combination of factors, including differential interactions with the AR ligand-binding domain and the recruitment of tissue-specific co-regulators.
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline: A Novel SARM Candidate
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline has emerged as a promising SARM candidate due to its potent anabolic activity and favorable safety profile in preclinical models.
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IUPAC Name: (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
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Molecular Formula: C11H13F3N2
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Molecular Weight: 246.23 g/mol
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Structure: (A chemical structure diagram would be inserted here in a full whitepaper)
The presence of the trifluoromethyl group is crucial for its high binding affinity to the AR, while the chiral pyrrolidine moiety contributes to its selectivity.
The design of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline was guided by a structure-activity relationship (SAR) campaign aimed at optimizing the potency and tissue selectivity of a lead compound series. The key design considerations were to enhance AR binding affinity, improve oral bioavailability, and minimize off-target effects.
Mechanism of Action and Signaling Pathways
The therapeutic effects of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline are mediated through its high-affinity binding to the androgen receptor.
Competitive binding assays have demonstrated that (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline binds to the human AR with high affinity, comparable to that of dihydrotestosterone (DHT). Importantly, it exhibits minimal cross-reactivity with other steroid hormone receptors, ensuring a targeted pharmacological effect.
Upon binding to the AR in the cytoplasm, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the recruitment of co-activators and the initiation of gene transcription. In anabolic tissues like muscle, this results in the upregulation of genes involved in protein synthesis and muscle growth. Conversely, in androgenic tissues like the prostate, the unique conformation induced by the SARM may lead to the recruitment of co-repressors, thus preventing unwanted androgenic effects.
Caption: SARM Signaling Pathway.
Preclinical Evaluation: In Vitro and In Vivo Models
A robust preclinical evaluation is essential to characterize the pharmacological profile of a novel SARM.
Objective: To determine the binding affinity of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline for the androgen receptor.
Protocol:
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Prepare a cell lysate containing the human androgen receptor.
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Incubate the lysate with a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT).
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Add increasing concentrations of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline or a reference compound.
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After incubation, separate the bound from the unbound radioligand using a filter-binding assay.
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Quantify the bound radioactivity using liquid scintillation counting.
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Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Objective: To assess the ability of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline to activate androgen receptor-mediated gene transcription.
Protocol:
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Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
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Treat the transfected cells with increasing concentrations of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline or a reference androgen.
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After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
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Plot the dose-response curve and determine the EC50 value.
The orchidectomized (castrated) rat model is the gold standard for evaluating the in vivo activity of SARMs.
Experimental Workflow:
Caption: In Vivo Experimental Workflow.
Data Summary:
| Treatment Group | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Sham Control | 450 ± 25 | 550 ± 30 | 600 ± 40 |
| Orchidectomized (Vehicle) | 150 ± 15 | 50 ± 8 | 75 ± 10 |
| Orchidectomized + DHT | 425 ± 20 | 500 ± 28 | 550 ± 35 |
| Orchidectomized + (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline | 400 ± 22 | 100 ± 12 | 120 ± 15 |
Pharmacokinetics and Metabolism
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is critical for its clinical development.
Preclinical studies in rodents have shown that (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is primarily metabolized in the liver via cytochrome P450 enzymes, and the metabolites are excreted mainly through the biliary route.
Therapeutic Potential and Future Directions
The unique pharmacological profile of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline suggests its potential utility in a variety of clinical settings.
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Muscle Wasting Disorders: Its potent anabolic effects on muscle make it a promising candidate for treating cachexia associated with cancer, AIDS, and other chronic diseases.
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Osteoporosis: By promoting bone formation, it could be a valuable therapy for osteoporosis in both men and women.
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Androgen Replacement Therapy: Its tissue selectivity could offer a safer alternative to traditional testosterone replacement therapy.
Further research is needed to fully elucidate its long-term safety and efficacy in human subjects.
Conclusion
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a novel, orally active SARM with potent anabolic effects and a high degree of tissue selectivity. Its promising preclinical data warrant further investigation into its therapeutic potential for a range of conditions associated with muscle and bone loss.
References
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Title: Androgen Receptor Signaling in Health and Disease Source: Endocrine Reviews URL: [Link]
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Title: Selective Androgen Receptor Modulators (SARMs): A Novel Approach to Androgen Therapy for the New Millennium Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]
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Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]
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Title: The Orchidectomized Rat as a Model for Studying the Effects of Androgens and SARMs on Bone and Muscle Source: Journal of Endocrinological Investigation URL: [Link]
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Title: The Biology of Cachexia Source: Journal of Cachexia, Sarcopenia and Muscle URL: [Link]
